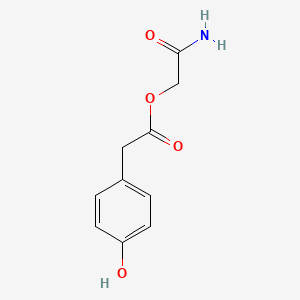

Carbamoylmethyl 4-hydroxyphenylacetate

CAS No.:

Cat. No.: VC14094944

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO4 |

|---|---|

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | (2-amino-2-oxoethyl) 2-(4-hydroxyphenyl)acetate |

| Standard InChI | InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13) |

| Standard InChI Key | QFUVQEFNHFZYMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)OCC(=O)N)O |

Introduction

Key Findings

Carbamoylmethyl 4-hydroxyphenylacetate is a synthetic intermediate critical for pharmaceutical applications, particularly in the production of therapeutic agents such as camostat mesylate, used to treat acute pancreatitis . Its synthesis leverages cost-effective methods with high yields and minimal environmental impact . The compound exhibits notable biological activity, interacting with enzymes in microbial metabolic pathways .

Chemical Identity and Structure

Carbamoylmethyl 4-hydroxyphenylacetate (IUPAC: methyl 2-(4-hydroxyphenyl)acetate carbamoylmethyl ester) is characterized by a hydroxyphenyl group linked to an acetate moiety, modified with a carbamoyl group. Its molecular formula is C₁₁H₁₃NO₅, and its molecular weight is 239.23 g/mol.

Structural Features:

-

Hydroxyphenyl group: Provides phenolic reactivity and hydrogen-bonding capacity.

-

Carbamoylmethyl ester: Enhances solubility and serves as a protective group during synthesis .

Synthesis Methods

The compound is synthesized via condensation reactions between 4-hydroxyphenylacetic acid and halogenated carbamoyl derivatives. Key methods include:

Table 1: Comparative Synthesis Approaches

Mechanistic Insight:

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenylacetic acid displaces the halogen in carbamoyl derivatives . Water or water-organic solvent mixtures enhance reaction efficiency and simplify purification .

Physicochemical Properties

Table 2: Key Physicochemical Data

Biological Activity and Mechanisms

Carbamoylmethyl 4-hydroxyphenylacetate serves as a substrate for microbial enzymes, particularly 4-hydroxyphenylacetate hydroxylase, which catalyzes its conversion into reactive intermediates in Pseudomonas species .

Key Pathways:

-

Meta-Cleavage Pathway:

-

Therapeutic Potential:

Industrial and Pharmaceutical Applications

-

Pharmaceutical Intermediate: Used in synthesizing camostat mesylate, a serine protease inhibitor .

-

Bioremediation: Microbial degradation of phenolic pollutants via enzymatic pathways .

Analytical Characterization

HPLC Conditions (Example 1 ):

-

Column: YMC Pack ODS-AQ (5 µm, 150 mm × 6 mm).

-

Eluent: Acetonitrile/water (20:80) with 0.5% trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

Purity: >99.7% (relative area ratio).

Recent Advances (Post-2020)

While recent data in the provided sources is limited, ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume